molecular formula C19H17N3O2 B14218935 Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- CAS No. 821784-49-0

Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-

Cat. No.: B14218935
CAS No.: 821784-49-0
M. Wt: 319.4 g/mol
InChI Key: FEBXJMUNCCEHKS-UHFFFAOYSA-N
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Description

Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- is an organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in pharmaceuticals, agriculture, and industrial processes. This particular compound is characterized by the presence of a benzamide group attached to a pyridine ring, which is further substituted with a hydroxyphenylmethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted benzamides, depending on the specific reagents and conditions used.

Scientific Research Applications

Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects . It may also interact with other proteins and receptors, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethenzamide
  • Salicylamide
  • Procainamide
  • Moclobemide
  • Alizapride
  • Bromopride

Uniqueness

Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- stands out due to its unique substitution pattern, which imparts specific chemical and biological properties. Its hydroxyphenylmethylamino group enhances its potential for hydrogen bonding and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

821784-49-0

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

4-[5-[(3-hydroxyphenyl)methylamino]pyridin-3-yl]benzamide

InChI

InChI=1S/C19H17N3O2/c20-19(24)15-6-4-14(5-7-15)16-9-17(12-21-11-16)22-10-13-2-1-3-18(23)8-13/h1-9,11-12,22-23H,10H2,(H2,20,24)

InChI Key

FEBXJMUNCCEHKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CNC2=CN=CC(=C2)C3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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